molecular formula C18H16N2O2S B8500234 3-Amino-N-(4-methoxyphenyl)-4-phenylthiophene-2-carboxamide

3-Amino-N-(4-methoxyphenyl)-4-phenylthiophene-2-carboxamide

Cat. No.: B8500234
M. Wt: 324.4 g/mol
InChI Key: BBBKPAOKXULRQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-N-(4-methoxyphenyl)-4-phenylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H16N2O2S and its molecular weight is 324.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

3-amino-N-(4-methoxyphenyl)-4-phenylthiophene-2-carboxamide

InChI

InChI=1S/C18H16N2O2S/c1-22-14-9-7-13(8-10-14)20-18(21)17-16(19)15(11-23-17)12-5-3-2-4-6-12/h2-11H,19H2,1H3,(H,20,21)

InChI Key

BBBKPAOKXULRQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

p-Anisidine (29 mg, 0.24 mmol) was dissolved in toluene (2 ml) in a reaction vessel, and trimethylaluminum (2 M in TIIF, 0.12 ml) was added thereto at 0° C. After stirring for 10 min, to the mixture was added methyl 3-amino-4-phenylthiophene-2-carboxylate (50 mg, 0.21 mmol). The resulting mixture was heated to reflux at 120° C. for 16 hr. The completion of the reaction was confirmed by TLC. The reaction mixture was allowed to cool to room temperature, extracted with EtOAc, dried over anhydrous MgSO4, and concentrated under reduced pressure. The concentrate was purified by silica gel column chromatography (hexane:EtOAc=5:1) to give (57 mg, 0.18 mmol, 84% yield) of the title compound.
Quantity
29 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Three
Yield
84%

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